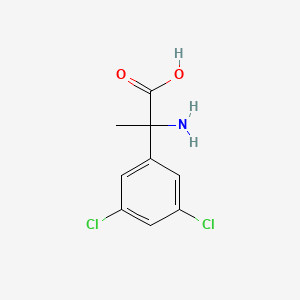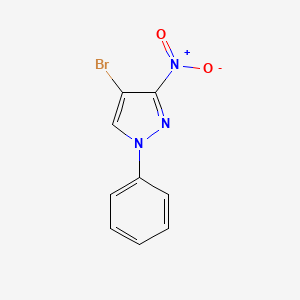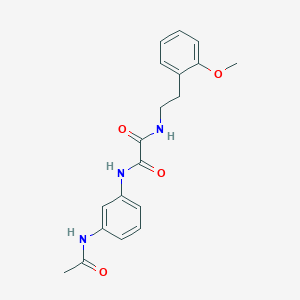
2-Amino-2-(3,5-dichlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-2-(3,5-dichlorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1241680-31-8 . It has a linear formula of C9H9Cl2NO2 . The compound is also known by its IUPAC name, (2R)-2-amino-3-(3,5-dichlorophenyl)propanoic acid . It is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms on the phenyl ring and the configuration of the chiral center.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 234.08 . It is a white to yellow solid at room temperature .Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
2-Amino-2-(3,5-dichlorophenyl)propanoic acid has been explored for its potential in fluorescence derivatisation. The compound, when coupled with 3-(Naphthalen-1-ylamino)propanoic acid and further condensed with specific reagents, can produce derivatives that exhibit strong fluorescence. These derivatives have been found suitable for biological assays due to their strong fluorescence in ethanol and water at physiological pH, along with good quantum yields and emission wavelengths favorable for such applications (Frade et al., 2007).
Molecular Docking and Biological Activities
Further research into derivatives closely related to this compound, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, has involved spectroscopic, structural, and electronic studies. These studies have included molecular docking, indicating the potential of such compounds to inhibit biological targets like Placenta growth factor (PIGF-1), suggesting a path for pharmaceutical exploration due to their good biological activities (Vanasundari et al., 2018).
Antagonists for GABA B Receptor
Compounds structurally similar to this compound, such as 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acids derivatives, have been synthesized and tested as specific antagonists of GABA at the GABAB receptor. These studies demonstrate the therapeutic potential of these compounds in neuropharmacology (Abbenante et al., 1997).
Plant Growth Regulation
4-Amino-3,5,6-trichloropicolinic acid, a compound with similarities to this compound, has been found more toxic to broad-leaved plants than other herbicides and retains activity in the soil for extended periods. This suggests its utility in agricultural applications where prolonged soil activity is beneficial (Hamaker et al., 1963).
properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)5-2-6(10)4-7(11)3-5/h2-4H,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMDICBGBPNXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2668807.png)
![9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668808.png)

![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2668812.png)
![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)


![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)
![N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2668821.png)


![N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2668825.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)